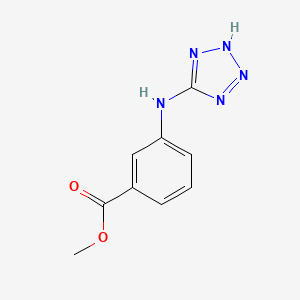

Methyl 3-(2H-tetrazol-5-ylamino)benzoate

Description

Methyl 3-(2H-tetrazol-5-ylamino)benzoate (C₉H₉N₅O₂, MW 219.20 g/mol) is a heterocyclic compound featuring a benzoate ester backbone substituted at the 3-position with a 2H-tetrazol-5-ylamino group. The methyl ester group enhances lipophilicity compared to free carboxylic acids, influencing solubility and bioavailability.

Properties

IUPAC Name |

methyl 3-(2H-tetrazol-5-ylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O2/c1-16-8(15)6-3-2-4-7(5-6)10-9-11-13-14-12-9/h2-5H,1H3,(H2,10,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGSPBROMSFBRMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)NC2=NNN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2H-tetrazol-5-ylamino)benzoate typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile. For instance, sodium azide can react with a nitrile derivative in the presence of a catalyst such as zinc chloride.

Esterification: The benzoic acid derivative is esterified using methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.

Coupling Reaction: The tetrazole moiety is then coupled to the methyl benzoate derivative through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cycloaddition and esterification steps, ensuring higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2H-tetrazol-5-ylamino)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tetrazole nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Oxidized derivatives of the benzoate moiety.

Reduction: Reduced forms of the tetrazole ring.

Substitution: Substituted tetrazole derivatives.

Scientific Research Applications

Methyl 3-(2H-tetrazol-5-ylamino)benzoate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer properties.

Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of Methyl 3-(2H-tetrazol-5-ylamino)benzoate involves its interaction with specific molecular targets. The tetrazole moiety can mimic the carboxyl group, allowing it to bind to enzymes and receptors with high affinity. This interaction can modulate the activity of these proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs in the Tetrazole Family

5-Amino-1-phenyltetrazole (ASA2361)

- Structure: C₇H₇N₅ (MW 161.16 g/mol), featuring a phenyl group directly attached to the tetrazole ring at the 1-position and an amino group at the 5-position.

- Key Differences: Substituents: The absence of a benzoate ester in ASA2361 reduces its molecular weight and lipophilicity compared to Methyl 3-(2H-tetrazol-5-ylamino)benzoate. Applications: ASA2361 is used in coordination chemistry and as a ligand for metal complexes, whereas the ester group in the target compound may favor pharmaceutical applications (e.g., prodrug design) .

Thiazol-5-ylmethyl Derivatives (Pharmacopeial Forum)

- Structure : Thiazole-containing compounds (e.g., m Thiazol-5-ylmethyl derivatives in ) differ in ring heteroatoms (sulfur vs. nitrogen in tetrazoles).

- Key Differences :

Physicochemical Properties (Hypothetical Comparison)

| Property | This compound | 5-Amino-1-phenyltetrazole (ASA2361) |

|---|---|---|

| Molecular Weight (g/mol) | 219.20 | 161.16 |

| Melting Point | ~200°C (decomposes) | 160–162°C |

| Solubility | Moderate in DMSO, low in water | Soluble in ethanol, aqueous acids |

| Acidity (pKa) | ~4–5 (tetrazole NH) | ~6–7 (tetrazole NH) |

Functional Implications

- Bioisosteric Potential: The tetrazole ring in this compound mimics carboxylic acids, offering metabolic stability and improved membrane permeability in drug design.

- Ester Hydrolysis: The methyl ester group may render the compound prone to enzymatic hydrolysis in vivo, a property absent in non-esterified analogs like ASA2361.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.